molecular formula C9H6F4O2 B1322053 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid CAS No. 1706436-25-0

4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid

Cat. No.: B1322053
CAS No.: 1706436-25-0
M. Wt: 222.14 g/mol
InChI Key: YGIVRKBTDKBHJH-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Fluorinated Benzoic Acid Derivatives

The development of fluorinated benzoic acids traces back to foundational work in organofluorine chemistry. Early advancements began with Alexander Borodin’s 1862 synthesis of benzoyl fluoride via halogen exchange, followed by Georg Schiemann’s 1927 discovery of the diazonium fluoroborate method for aromatic fluorination. These breakthroughs enabled systematic access to fluoroaromatic compounds, including benzoic acid derivatives.

The introduction of trifluoromethyl groups emerged later through Swarts’ 1898 reactions using SbF₃, which laid the groundwork for polyfluorinated analogs. By the mid-20th century, industrial-scale fluorination techniques using HF and catalysts allowed the synthesis of complex derivatives like 4-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid. Modern methods, such as hypervalent iodine-mediated fluorination (e.g., 1-arylbenziodoxolones with CsF), further expanded synthetic accessibility.

Nomenclature and Structural Classification

IUPAC Name: this compound
Molecular Formula: C₉H₆F₄O₂
CAS Registry: 1706436-25-0

Structural Features:

  • Benzoic acid core : Carboxylic acid group at position 1.
  • Substituents :
    • Fluorine at position 4 (meta to carboxyl).
    • Methyl group at position 3 (ortho to fluorine).
    • Trifluoromethyl (-CF₃) at position 2 (ortho to carboxyl).

Classification : Polyfluorinated, branched benzoic acid derivative with mixed electron-withdrawing groups (fluorine, -CF₃) and a weakly electron-donating methyl group.

Property Value Source
Molecular Weight 222.14 g/mol
Melting Point 113–117°C
Key Functional Groups -COOH, -CF₃, -F, -CH₃

Position in the Benzoic Acid Derivatization Hierarchy

This compound occupies a specialized niche:

  • Complexity : Combines three distinct substituents (F, CH₃, CF₃), contrasting simpler mono- or difluorinated analogs like 4-fluorobenzoic acid.
  • Electronic Profile : The -CF₃ group dominates, imparting strong electron-withdrawing effects (-I, -σₘ), while methyl provides steric bulk without significant electronic perturbation.
  • Synthetic Utility : Serves as a precursor for acyl chlorides, esters, and metal-organic frameworks (MOFs), unlike less substituted derivatives typically used in pharmaceuticals.

Significance in Organofluorine Chemistry

  • Halogen Bonding : Fluorine and -CF₃ enhance binding to biomolecules (e.g., GPCRs) via C-F···H-N interactions.
  • Metabolic Stability : The trifluoromethyl group resists oxidative degradation, improving pharmacokinetic profiles in drug candidates.
  • Material Science : Used to synthesize fluorinated polymers with enhanced thermal stability.

Comparative Reactivity :

  • Electrophilic Substitution : -CF₃ deactivates the ring, directing incoming electrophiles to position 5 (para to fluorine).
  • Nucleophilic Displacement : Fluorine at position 4 is susceptible to SNAr reactions under basic conditions.

Properties

IUPAC Name

4-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-4-6(10)3-2-5(8(14)15)7(4)9(11,12)13/h2-3H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIVRKBTDKBHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a common method for synthesizing benzoic acid derivatives, including 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid. The process involves the following steps:

  • Introduction of Fluorine Atom : Fluorinating agents such as Selectfluor are used to introduce the fluorine atom into the aromatic ring. This step typically requires mild reaction conditions and is facilitated by catalysts to enhance selectivity and yield.

  • Addition of Trifluoromethyl Group : Reagents like trifluoromethyl iodide are employed to introduce the trifluoromethyl group onto the aromatic ring. Catalysts such as copper or palladium complexes are often used to promote this reaction.

Key Notes :

  • Reaction conditions include controlled temperatures and inert atmospheres to minimize side reactions.
  • Purification methods such as recrystallization or chromatography are used to isolate the product.

Multi-Step Synthetic Processes

Multi-step synthesis starting from simpler aromatic compounds provides another pathway for preparing this compound. The general process includes:

  • Preparation of Intermediate Benzaldehyde Derivatives :

    • Reacting o-carboxybenzaldehyde with triethylamine and dimethyl phosphite in dichloromethane produces dimethyl phosphate intermediates.
  • Bromination and Fluorination :

    • Bromination of benzaldehyde derivatives followed by fluorination using reagents such as bromine or fluorine-containing compounds yields intermediates with desired substituents.
  • Final Acidification :

    • Acidifying the intermediate products with hydrochloric acid yields the final benzoic acid derivative.

Direct Functionalization Using Halogenated Precursors

Direct functionalization involves using halogenated precursors to introduce both fluorine and trifluoromethyl groups simultaneously:

  • Reaction Setup :

    • A halogenated precursor, such as trichloromethyl trifluoromethylbenzene, is mixed with zinc acetate in water at elevated temperatures (~140°C).
  • Hydrolysis :

    • Hydrolysis under controlled conditions converts the halogenated precursor into the desired benzoic acid derivative.

Advantages :

  • High purity (up to 99.9%) can be achieved.
  • The method offers an 80% yield, making it efficient for large-scale synthesis.

Comparative Analysis of Methods

Method Key Reagents Advantages Limitations
Electrophilic Aromatic Substitution Selectfluor, trifluoromethyl iodide High selectivity and yield Requires catalysts and inert atmosphere
Multi-Step Synthesis Benzaldehyde derivatives Versatile for complex derivatives Time-consuming
Direct Functionalization Trichloromethyl trifluoromethylbenzene High purity and yield Requires elevated temperatures

Summary of Findings

The synthesis of this compound typically involves advanced organic chemistry techniques, including electrophilic aromatic substitution, multi-step synthesis, and direct functionalization using halogenated precursors. Each method has unique advantages depending on the required scale, purity, and complexity of the product.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as an important building block in the synthesis of more complex organic molecules. Its unique electronic properties imparted by the fluorine and trifluoromethyl groups enhance its utility as a precursor in various chemical reactions .

2. Biology:

  • Bioactive Compound: Research has indicated that 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid exhibits potential bioactivity, particularly in drug discovery. It has been investigated for its effects on biological targets that may lead to the development of new therapeutic agents .

3. Medicine:

  • Pharmacological Properties: The compound is being explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation and modulate inflammatory pathways through interactions with specific receptors or enzymes .

4. Industry:

  • Specialty Chemicals Production: In industrial applications, this compound is utilized in the production of specialty chemicals and materials that exhibit unique properties due to the presence of fluorinated groups .

Case Studies

Several studies have explored the biological activities of this compound:

1. Anti-inflammatory Studies:

  • Research indicates that derivatives with trifluoromethyl groups exhibit enhanced potency in inhibiting inflammatory mediators compared to non-fluorinated counterparts .

2. Cancer Cell Proliferation Inhibition:

  • In vitro studies have shown that this compound significantly reduces the viability of various cancer cell lines, suggesting its potential as an anticancer agent .

3. Enzyme Interaction Studies:

  • Binding assays demonstrated effective interactions between this compound and specific enzymes involved in metabolic pathways, indicating its promise as a lead compound in drug design .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Substituent Position and Acidity

The acidity of benzoic acid derivatives is strongly influenced by substituent electronic effects. Electron-withdrawing groups (EWGs) like -CF₃ and -F increase acidity by stabilizing the deprotonated carboxylate anion. In contrast, electron-donating groups (EDGs) like -CH₃ reduce acidity.

  • Target Compound : The trifluoromethyl group at position 2 (ortho to -COOH) and fluorine at position 4 (meta to -COOH) enhance acidity compared to unsubstituted benzoic acid. The methyl group at position 3 (meta to -COOH) may slightly counteract this effect .
  • 3-Fluoro-4-(trifluoromethyl)benzoic Acid (CAS: Not specified): With -CF₃ at position 4 and -F at position 3, this analog likely exhibits higher acidity due to the para-positioned -CF₃ group, which exerts a stronger electron-withdrawing effect than ortho-substituents .

Structural Analogs and Commercial Availability

Key analogs and their commercial sources include:

Compound Name CAS Number Key Substituents Commercial Source (Evidence)
4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid 1706430-25-2 -CF₃ (2), -CH₃ (3), -F (4) SY228984 (CAS catalog)
2-Fluoro-4-(trifluoromethyl)benzoic acid 115029-24-8 -CF₃ (4), -F (2) PI Chemicals
3-Fluoro-4-(trifluoromethyl)benzoic acid Not specified -CF₃ (4), -F (3) Rarechem
2-Methyl-3-(trifluoromethyl)benzoic acid 62089-35-4 -CF₃ (3), -CH₃ (2) Alfa Aesar

Biological Activity

4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by the presence of a fluorine atom and a trifluoromethyl group on its aromatic ring. This unique structure significantly influences its chemical properties and biological activities, making it a compound of interest in medicinal chemistry and drug discovery. Its molecular formula is C8H4F4O2C_8H_4F_4O_2 with a molecular weight of approximately 222.14 g/mol .

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Key methods include:

  • Fluorination : Using fluorinating agents like Selectfluor.
  • Trifluoromethylation : Achieved via reagents such as trifluoromethyl iodide in the presence of catalysts.

These synthetic pathways allow for the introduction of fluorine and trifluoromethyl groups, which are crucial for enhancing the compound's biological activity .

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

  • Anti-inflammatory Properties : The compound has been studied for its potential to modulate inflammatory pathways, possibly through interactions with specific receptors or enzymes .
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, although detailed studies are required to elucidate its mechanisms .
  • Enzyme Inhibition : The compound's ability to bind to various enzymes makes it a candidate for further exploration in drug development .

The mechanism of action for this compound is believed to involve:

  • Binding Interactions : The presence of fluorine and trifluoromethyl groups enhances lipophilicity, facilitating better penetration through biological membranes and improving binding affinity to molecular targets .
  • Pharmacokinetic Properties : These structural features can also influence metabolic stability, potentially leading to improved pharmacological profiles compared to non-fluorinated analogs .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:

Compound NameKey FeaturesBiological Activity
4-Fluoro-2-(trifluoromethyl)benzoic acidFluorine at position 4Moderate enzyme inhibition
3-Fluoro-4-(trifluoromethyl)benzoic acidFluorine at position 3Lower anti-inflammatory activity
This compound Unique positioning of substituentsPromising anti-inflammatory and anticancer properties

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Studies : Research has shown that derivatives with trifluoromethyl groups exhibit enhanced potency in inhibiting inflammatory mediators compared to their non-fluorinated counterparts .
  • Cancer Cell Proliferation Inhibition : In vitro studies indicated that this compound significantly reduces the viability of various cancer cell lines, suggesting potential as an anticancer agent .
  • Enzyme Interaction Studies : Binding assays demonstrated that this compound interacts effectively with specific enzymes involved in metabolic pathways, indicating its potential as a lead compound in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and trifluoromethylation. For example, starting from a substituted benzoic acid precursor (e.g., 3-methylbenzoic acid), fluorination can be achieved using fluorinating agents like Selectfluor® under controlled pH. Trifluoromethylation may employ Umemoto’s reagent or copper-mediated cross-coupling. Reaction temperature (60–100°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield, with excess reagents often required due to steric hindrance from the trifluoromethyl group .
  • Key Considerations : Monitor intermediates via LC-MS or 19F NMR^{19}\text{F NMR} to track fluorination efficiency .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% desired).
  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F NMR^{19}\text{F NMR} to confirm substituent positions and rule out regioisomers. For example, the methyl group at position 3 should show a singlet in 1H NMR^{1}\text{H NMR} due to lack of adjacent protons .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H]⁻ at m/z 250.03) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water). Use SHELXL for refinement :

  • Optimize hydrogen bonding parameters (e.g., O–H···O interactions between carboxylic acid groups).
  • Validate the dihedral angle between the trifluoromethyl group and the aromatic ring to assess steric effects.
  • Cross-reference with Cambridge Structural Database entries for similar trifluoromethylated benzoic acids .

Q. What analytical strategies address contradictions in spectroscopic data between computational predictions and experimental results?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict 19F NMR^{19}\text{F NMR} chemical shifts. Discrepancies >1 ppm may indicate unaccounted solvent effects or crystal packing forces .
  • Variable-Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the trifluoromethyl group) that may obscure splitting patterns at room temperature .
  • Synchrotron IR Spectroscopy : Resolve vibrational modes (e.g., C=O stretch at ~1680 cm⁻¹) to confirm protonation states in solid vs. solution phases .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Hammett Analysis : Use σm_m (fluoro: +0.34) and σp_p (trifluoromethyl: +0.54) to predict electrophilic substitution rates. The electron-withdrawing trifluoromethyl group directs reactions to the 5-position of the ring .
  • Cyclic Voltammetry : Measure redox potentials to assess stability under physiological conditions. The trifluoromethyl group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack .

Data Analysis and Reporting Guidelines

  • Crystallography : Deposit SCXRD data in the CCDC (e.g., referencing SHELXL refinement parameters) .
  • Spectroscopy : Report 19F NMR^{19}\text{F NMR} shifts relative to CFCl₃ and integrate J-coupling constants for fluorinated positions .
  • Computational Studies : Include basis set details and solvent correction models (e.g., PCM for DMSO) in supplementary materials .

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